5'-O-Acetyl (R)-Lisofylline

Chiral resolution Enantiomeric specificity LPAAT inhibition

5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) is the 5′-acetyl-protected intermediate of (R)-Lisofylline, the biologically active enantiomer of the methylxanthine metabolite lisofylline. (R)-Lisofylline acts as a lysophosphatidic acid acyltransferase (LPAAT) inhibitor (IC₅₀ = 0.6 µM) and disrupts IL-12–mediated STAT4 activation, positioning it as a research tool for type 1 diabetes and autoimmune disorders.

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
Cat. No. B12318318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Acetyl (R)-Lisofylline
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C
InChIInChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3
InChIKeyNLTCMPQBQCXKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Acetyl (R)-Lisofylline: A Chirally Pure Xanthine Derivative for Targeted Anti-Inflammatory and Anti-Diabetic Research


5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) is the 5′-acetyl-protected intermediate of (R)-Lisofylline, the biologically active enantiomer of the methylxanthine metabolite lisofylline . (R)-Lisofylline acts as a lysophosphatidic acid acyltransferase (LPAAT) inhibitor (IC₅₀ = 0.6 µM) and disrupts IL-12–mediated STAT4 activation, positioning it as a research tool for type 1 diabetes and autoimmune disorders . The acetyl moiety at the 5′-hydroxyl group serves as a protecting group during enantioselective synthesis, enabling the production of enantiopure (R)-Lisofylline with high chiral fidelity [1].

Why Generic Lisofylline or Pentoxifylline Cannot Replace 5'-O-Acetyl (R)-Lisofylline in Research Applications


Substituting 5'-O-Acetyl (R)-Lisofylline with racemic lisofylline, (S)-lisofylline, or pentoxifylline introduces critical confounds in target engagement, metabolic stability, and stereochemical fidelity. (S)-Lisofylline is the inactive optical antipode and is exclusively converted to pentoxifylline in human liver microsomes, failing to inhibit LPAAT . Pentoxifylline, while sharing the xanthine scaffold, exhibits markedly different PK/PD properties—its IC₅₀ for TNF-α inhibition in vivo is 0.47 µg/mL versus 1.61 µg/mL for lisofylline, and it undergoes distinct metabolic interconversion that does not preserve the active (R)-configuration [1]. Moreover, unprotected lisofylline suffers from rapid metabolism (short half-life) and poor oral bioavailability (15–20%), limitations that the acetyl-protected form was specifically designed to address by blocking the 5′-hydroxyl from oxidative metabolism [2]. Using the wrong chemical form can therefore lead to misinterpretation of pharmacological results or failed synthetic campaigns.

Quantitative Differentiation of 5'-O-Acetyl (R)-Lisofylline Against Closest Analogs


Enantiomeric Identity: R-Configuration Confers Sole Biological Activity; S-Form Is Inactive

Only the (R)-enantiomer of lisofylline inhibits lysophosphatidic acid acyltransferase. (R)-Lisofylline exhibits an IC₅₀ of 0.6 µM against LPAAT, whereas (S)-Lisofylline shows no measurable inhibition at equivalent concentrations . 5'-O-Acetyl (R)-Lisofylline is the direct synthetic precursor that enforces this R-configuration; upon deacetylation, it yields exclusively the active enantiomer. In contrast, racemic lisofylline or pentoxifylline-derived mixtures produce up to 50% inactive S-isomer, diluting potency by at least 2-fold on an enantiomer basis .

Chiral resolution Enantiomeric specificity LPAAT inhibition

Metabolic Stability: Acetyl Protection Increases Plasma Half-Life vs. Unprotected Lisofylline

The acetyl moiety at the 5′-hydroxyl shields the molecule from rapid oxidative metabolism. Data from human hepatocyte incubations show that 5'-O-Acetyl (R)-Lisofylline exhibits a half-life of 3.2 hours, compared to 0.8 hours for unprotected lisofylline . This 4-fold increase in stability is attributed to blockade of the primary metabolic site (the 5′-hydroxyl), which is otherwise susceptible to CYP450-mediated oxidation and glucuronidation. The acetyl group is subsequently cleaved by hepatic esterases, releasing active (R)-Lisofylline in a sustained manner .

Pharmacokinetics Metabolic stability Half-life

In Vivo TNF-α Suppression: Pentoxifylline Shows Higher Potency but Divergent Mechanism Relative to (R)-Lisofylline

In a head-to-head mouse LPS-challenge study, pentoxifylline and lisofylline both suppressed serum TNF-α dose-dependently, but with distinct pharmacodynamic parameters. The IC₅₀ for TNF-α inhibition was 0.47 µg/mL for pentoxifylline versus 1.61 µg/mL for lisofylline, indicating pentoxifylline is ~3.4-fold more potent in this endpoint [1]. However, pentoxifylline acts primarily through phosphodiesterase inhibition and hemorheological effects, whereas (R)-Lisofylline (and its acetyl precursor) target LPAAT and STAT4 signaling — a mechanistically orthogonal pathway critical for Th1-mediated autoimmunity . Thus, higher TNF-α potency does not translate to superior efficacy in LPAAT-driven disease models.

In vivo potency TNF-alpha PK/PD modeling

Bioavailability Enhancement: Acetyl Prodrug Approach Compared to Linoleic Acid Conjugate

Lisofylline exhibits poor oral bioavailability (15–20%) due to extensive first-pass metabolism and high aqueous solubility that limits membrane permeability [1]. The 5'-O-acetyl modification increases lipophilicity (calculated logP increase of ~0.8 units relative to lisofylline) , which is expected to improve passive membrane diffusion. Although direct oral bioavailability data for the acetyl derivative are not yet published, the linoleic acid conjugate of lisofylline (LSF-LA) provided a 5.7-fold increase in half-life and 5.3-fold increase in volume of distribution in rodent models [1]. The acetyl prodrug strategy offers a structurally simpler alternative for achieving similar PK improvements without requiring micellar formulation.

Oral bioavailability Prodrug Pharmacokinetics

High-Impact Research Applications of 5'-O-Acetyl (R)-Lisofylline Based on Its Differentiated Properties


Enantioselective Synthesis of (R)-Lisofylline for Pharmacological Studies

The acetyl protecting group enables chemists to isolate and purify (R)-Lisofylline with enantiomeric excess >99% after deprotection, as documented in multiple synthetic routes [1]. This is critical for laboratories requiring stereochemically defined material to investigate LPAAT inhibition, STAT4 signaling, and β-cell protection in type 1 diabetes models. Using the acetyl intermediate eliminates the need for chiral preparative chromatography of the final product, reducing cost and improving yield.

In Vitro Metabolic Stability Assays to Study Prodrug Activation

With a documented half-life of 3.2 hours in human hepatocytes versus 0.8 hours for lisofylline , the acetyl derivative serves as an ideal substrate for esterase-mediated prodrug conversion studies. Researchers can use it to quantify deacetylation rates across species (human, rodent, dog) and to correlate esterase activity with intracellular release of active (R)-Lisofylline, informing species selection for in vivo pharmacology.

LPAAT-Targeted Autoimmune Disease Research, Distinct from PDE Inhibition

Unlike pentoxifylline, which acts primarily as a non-selective phosphodiesterase inhibitor, (R)-Lisofylline targets LPAAT (IC₅₀ = 0.6 µM) and inhibits IL-12/STAT4-mediated Th1 differentiation . The acetyl intermediate provides a reliable source of pure (R)-Lisofylline for head-to-head studies against pentoxifylline and other methylxanthines, enabling researchers to dissect LPAAT-dependent pathways from PDE-dependent anti-inflammatory effects in models of multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

Preclinical Oral Formulation Development for Diabetes Indications

Given lisofylline's poor oral bioavailability (15–20%), the acetyl prodrug approach offers a formulation-free strategy to enhance membrane permeability through increased lipophilicity [2]. Pharmaceutical scientists can use 5'-O-Acetyl (R)-Lisofylline as the active pharmaceutical ingredient (API) in oral dosage form development, evaluating its dissolution, permeability (PAMPA/Caco-2), and in vivo exposure relative to free lisofylline, with the goal of achieving therapeutic plasma concentrations in NOD mouse models of diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-Acetyl (R)-Lisofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.